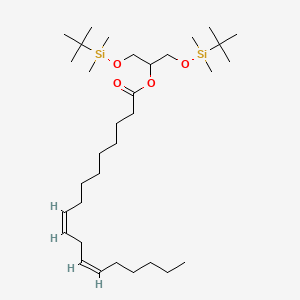
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is a compound used as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol, which is a fatty acid monoglyceride found in vegetable oils with medium unsaturation. The compound has a molecular weight of 583.05 and a molecular formula of C33H66O4Si2.
Métodos De Preparación
The preparation of Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol involves the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of imidazole and dimethylformamide as a solvent . This method results in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield . Industrial production methods typically involve the use of tert-butyldimethylsilyl chloride and imidazole under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and tetra-n-butylammonium fluoride for substitution . Major products formed from these reactions include alcohols and other silyl ethers .
Aplicaciones Científicas De Investigación
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is used in scientific research as an intermediate in the synthesis of fatty acid monoglycerides. These monoglycerides have applications in chemistry, biology, and medicine. In chemistry, they are used as building blocks for more complex molecules. In biology, they are studied for their role in cellular processes and signaling. In medicine, they are investigated for their potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol involves its conversion to 2-Linoleoyl-rac-glycerol, which then participates in various biochemical pathways. The molecular targets and pathways involved include lipid metabolism and signaling pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in these pathways.
Comparación Con Compuestos Similares
Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is similar to other silyl ethers, such as mono tert-butyl glycerol ether and di tert-butyl glycerol ether . it is unique in its specific structure and its role as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol. Other similar compounds include tri tert-butyl glycerol ether and tert-butyldimethylsilyl ®-(+)-glycidyl ether .
Propiedades
Fórmula molecular |
C33H66O4Si2 |
|---|---|
Peso molecular |
583.0 g/mol |
Nombre IUPAC |
1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C33H66O4Si2/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)37-30(28-35-38(8,9)32(2,3)4)29-36-39(10,11)33(5,6)7/h16-17,19-20,30H,12-15,18,21-29H2,1-11H3/b17-16-,20-19- |
Clave InChI |
BIXAHQXISUOAKE-LTXDKZCQSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















